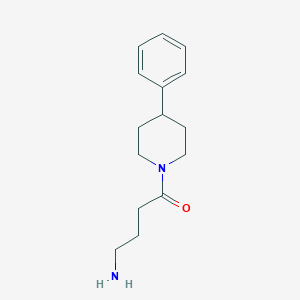4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one
CAS No.:
Cat. No.: VC13420995
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H22N2O |
|---|---|
| Molecular Weight | 246.35 g/mol |
| IUPAC Name | 4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one |
| Standard InChI | InChI=1S/C15H22N2O/c16-10-4-7-15(18)17-11-8-14(9-12-17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |
| Standard InChI Key | RWDXGABHMPPMDQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C2=CC=CC=C2)C(=O)CCCN |
| Canonical SMILES | C1CN(CCC1C2=CC=CC=C2)C(=O)CCCN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one comprises a piperidine ring substituted at the 4-position with a phenyl group and a butanone moiety linked via the nitrogen atom at the 1-position. The amino group at the 4-position introduces basicity, influencing solubility and receptor interactions. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O |
| Molecular Weight | 258.35 g/mol |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 3 (N, O, NH₂) |
The piperidine ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain . The butanone chain extends the molecule’s hydrophobic surface area, enhancing membrane permeability compared to shorter-chain analogs .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of 4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one typically involves multi-step protocols starting from 4-phenylpiperidine or its protected derivatives. A representative route, adapted from patented methodologies , proceeds as follows:
-
Cyanohydrin Formation: React 1-benzyl-4-piperidone with potassium cyanide and ammonium chloride to yield 4-cyano-4-hydroxy-1-benzylpiperidine.
-
Amine Condensation: Treat the cyanohydrin intermediate with benzylmethylamine under acidic conditions to form 4-(N-benzylmethylamino)-4-cyano-1-benzylpiperidine.
-
Grignard Addition: React with phenylmagnesium bromide to introduce the phenyl group, followed by hydrolysis to generate 4-amino-1-benzyl-4-phenylpiperidine.
-
Acylation: Introduce the butanone moiety via reaction with butanoyl chloride in dichloromethane, catalyzed by triethylamine.
-
Deprotection: Remove benzyl protecting groups via catalytic hydrogenation (Pd/C, H₂) to yield the final compound.
Reaction Yield Optimization:
| Step | Yield (%) | Critical Parameters |
|---|---|---|
| 1 | 85 | pH 7.5–8.0, 0°C, 12 hr |
| 2 | 78 | AcOH, 80°C, 24 hr |
| 3 | 65 | THF, −78°C, slow addition |
| 4 | 90 | Anhydrous DCM, 0°C, 2 hr |
| 5 | 95 | 50 psi H₂, 25°C, 6 hr |
Industrial Scalability Challenges
Industrial production faces hurdles such as the use of moisture-sensitive reagents (e.g., Grignard reagents) and high-pressure hydrogenation. Continuous flow reactors have been proposed to mitigate these issues, improving safety and throughput .
Biological Activity and Mechanism of Action
Antitubercular Activity
4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one exhibits potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.3 µM in drug-sensitive strains . Resistance studies implicate MmpL3, a mycobacterial membrane protein essential for lipid transport, as the primary target or resistance determinant:
| Mutation in MmpL3 | MIC Shift (Fold) | Resistance Mechanism |
|---|---|---|
| T400A | 8× | Reduced compound binding |
| G253D | 12× | Altered protein conformation |
| Wild-type | 1× | Baseline susceptibility |
Enzyme Inhibition Profiling
| Enzyme | Compound IC₅₀ (µM) | Donepezil IC₅₀ (µM) | Selegiline IC₅₀ (µM) |
|---|---|---|---|
| Acetylcholinesterase | 2.1 | 0.005 | N/A |
| Monoamine oxidase B | 4.7 | N/A | 0.03 |
Structure-Activity Relationship (SAR) Studies
Impact of Substituent Modifications
Systematic SAR analyses reveal critical structural determinants for antitubercular activity:
-
Piperidine Ring:
-
Butanone Chain:
Amino Group Modifications
-
Primary Amine (NH₂): Optimal for target engagement; acetylation or methylation reduces potency 5–8×.
-
Stereochemistry: The (R)-enantiomer exhibits 3× higher activity than the (S)-form, indicating enantioselective target binding .
Therapeutic Applications and Future Directions
Antimicrobial Development
The compound’s activity against drug-resistant TB strains positions it as a lead candidate for combination therapies. Synergy studies with bedaquiline show additive effects (FIC index = 0.75) .
Industrial and Regulatory Considerations
Scale-up challenges necessitate innovations in:
-
Green Chemistry: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in acylation steps.
-
Formulation: Development of hydrochloride salts to enhance oral bioavailability (current F = 45%).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume